REACTION_CXSMILES
|
CC(O)(CCC(C)([OH:8])C)C.[CH3:11][C:12]1([CH3:24])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](C)(C)[CH2:14][CH2:13]1.CC1(C)[C:39]2[C:30](=[CH:31][C:32]3[C:33]([CH3:43])([CH3:42])[CH2:34][CH2:35][C:36](C)(C)[C:37]=3[CH:38]=2)C(C)(C)CC1.[Al+3].[Cl-].[Cl-].[Cl-]>>[C:12]([CH2:13][CH:14]([CH3:15])[OH:8])([CH3:24])([CH3:11])[C:21]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:42][C:33]1([CH3:43])[C:32]2[C:31](=[CH:30][CH:39]=[CH:38][CH:37]=2)[CH:35]([CH3:36])[CH2:34]1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(O)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=3C(CCC(C3C=C12)(C)C)(C)C)(C)C)C
|
Name
|
(OH)CH2C(OH)Me2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
214°
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C)(C)CC(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(O)(CCC(C)([OH:8])C)C.[CH3:11][C:12]1([CH3:24])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15](C)(C)[CH2:14][CH2:13]1.CC1(C)[C:39]2[C:30](=[CH:31][C:32]3[C:33]([CH3:43])([CH3:42])[CH2:34][CH2:35][C:36](C)(C)[C:37]=3[CH:38]=2)C(C)(C)CC1.[Al+3].[Cl-].[Cl-].[Cl-]>>[C:12]([CH2:13][CH:14]([CH3:15])[OH:8])([CH3:24])([CH3:11])[C:21]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH3:42][C:33]1([CH3:43])[C:32]2[C:31](=[CH:30][CH:39]=[CH:38][CH:37]=2)[CH:35]([CH3:36])[CH2:34]1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(O)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=3C(CCC(C3C=C12)(C)C)(C)C)(C)C)C
|
Name
|
(OH)CH2C(OH)Me2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
214°
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C)(C)CC(O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |